REACTION_CXSMILES
|
[N:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([OH:11])[C:5]=2[CH:4]=[CH:3][CH:2]=1.Cl.[CH2:13]=[O:14]>>[OH:14][CH2:13][C:9]1[C:10]2[N:1]=[CH:2][CH:3]=[CH:4][C:5]=2[C:6]([OH:11])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=2C(=CC=CC12)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred first overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with an ice bath
|
Type
|
TEMPERATURE
|
Details
|
while cooling with an ice bath
|
Type
|
CUSTOM
|
Details
|
at ambient temperature and then evaporated down in vacuo
|
Type
|
TEMPERATURE
|
Details
|
while cooling with an ice bath
|
Type
|
STIRRING
|
Details
|
vigorously stirring with dilute ammonia solution
|
Type
|
STIRRING
|
Details
|
After another two hours' vigorous stirring at ambient temperature the organic phase
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
is separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with water and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
CUSTOM
|
Details
|
The flask residue is chromatographed through a silica gel column with methylene chloride/methanol (20:1) as eluant
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OCC1=CC=C(C=2C=CC=NC12)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |